molecular formula C15H26O B8260425 cis,cis-Farnesol CAS No. 16106-95-9

cis,cis-Farnesol

Cat. No. B8260425
CAS RN: 16106-95-9
M. Wt: 222.37 g/mol
InChI Key: CRDAMVZIKSXKFV-FBXUGWQNSA-N
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Description

Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992)
(2-cis,6-cis)-farnesol is a farnesol.
A colorless liquid extracted from oils of plants such as citronella, neroli, cyclamen, and tuberose. It is an intermediate step in the biological synthesis of cholesterol from mevalonic acid in vertebrates. It has a delicate odor and is used in perfumery. (From McGraw-Hill Dictionary of Scientific and Technical Terms, 5th ed)
cis,cis-Farnesol is a natural product found in Citrus trifoliata with data available.

Scientific Research Applications

  • Enzymatic Interconversion : Enzymes from Andrographis paniculata tissue cultures can interconvert trans, trans-farnesol and cis, trans-farnesol, shedding light on the biochemical pathways of sesquiterpene alcohols (Overton & Roberts, 1974).

  • Chromatographic Separation : The separation of farnesol isomers, including cis, trans-farnesol, has been achieved through gas chromatography and thin-layer chromatography. This facilitates the study and characterization of these compounds (Tyihák, Vágujfalvi, & Hágony, 1963).

  • Stereochemistry in Biosynthesis : Research on the stereochemistry of sesquiterpene alcohols like farnesol and its role in biosynthesis of compounds like squalene and phytol has been explored, providing insights into natural product synthesis (Burrell et al., 1966).

  • Antioxidant and Antiproliferative Effects : A study has evaluated the antioxidant and antiproliferative effects of sesquiterpenic compounds including cis, cis-farnesol, demonstrating potential applications in food chemistry and medicinal research (Vinholes et al., 2014).

  • Characterization in Chemical Analysis : cis,cis-Farnesol has been characterized through methods like 13C-n.m.r. spectroscopy, contributing to a deeper understanding of the structural aspects of polyprenols (Tanaka, Sato, & Kageyu, 1982).

  • Biological Synthesis and Transformation : Research has been conducted on the microbial ωoxylation of trans-nerolidol and structurally related sesquiterpenoids, including cis,cis-farnesol, highlighting its biotransformation and potential applications in microbiology (Arfmann, Abraham, & Kieslich, 1988).

  • Potential in Cancer Treatment : A study on the co-encapsulation of cisplatin and farnesol, including cis,cis-farnesol, in nano-particles showed enhanced anti-cancer potential against hepatocellular carcinoma cells, suggesting its use in oncology (Mondal & Khuda-Bukhsh, 2020).

properties

IUPAC Name

(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9-,15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDAMVZIKSXKFV-FBXUGWQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCO)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C\CO)/C)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317885
Record name cis-Farnesol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16106-95-9, 4602-84-0
Record name cis-Farnesol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16106-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Farnesol, (2Z,6Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Farnesol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02509
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name cis-Farnesol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FARNESOL, (2Z,6Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J03523NK03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

< 25 °C
Details PhysProp
Record name Farnesol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02509
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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